molecular formula C16H19N3OS B227898 1-(Furan-2-ylmethyl)-5-(1-phenylethyl)-1,3,5-triazinane-2-thione

1-(Furan-2-ylmethyl)-5-(1-phenylethyl)-1,3,5-triazinane-2-thione

Cat. No.: B227898
M. Wt: 301.4 g/mol
InChI Key: RFQWTEUKIGINMS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(Furan-2-ylmethyl)-5-(1-phenylethyl)-1,3,5-triazinane-2-thione is a heterocyclic compound that features a triazinane ring with a thione group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Furan-2-ylmethyl)-5-(1-phenylethyl)-1,3,5-triazinane-2-thione typically involves the reaction of 2-furylmethylamine with 1-phenylethylamine in the presence of a triazinane precursor. The reaction conditions often include the use of a solvent such as ethanol or methanol and a catalyst to facilitate the formation of the triazinane ring. The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

1-(Furan-2-ylmethyl)-5-(1-phenylethyl)-1,3,5-triazinane-2-thione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thione group to a thiol or other reduced forms.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the furan and phenyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols and other reduced derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-(Furan-2-ylmethyl)-5-(1-phenylethyl)-1,3,5-triazinane-2-thione has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-(Furan-2-ylmethyl)-5-(1-phenylethyl)-1,3,5-triazinane-2-thione involves its interaction with molecular targets such as enzymes or receptors. The compound’s thione group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. Additionally, the furan and phenyl groups can engage in non-covalent interactions, such as hydrogen bonding or π-π stacking, further influencing the compound’s biological effects.

Comparison with Similar Compounds

Similar Compounds

    1-(2-Furylmethyl)-5-(1-phenylethyl)-1,3,5-triazinane-2-one: Similar structure but with an oxygen atom instead of a sulfur atom.

    1-(2-Furylmethyl)-5-(1-phenylethyl)-1,3,5-triazinane-2-imine: Contains an imine group instead of a thione group.

Uniqueness

1-(Furan-2-ylmethyl)-5-(1-phenylethyl)-1,3,5-triazinane-2-thione is unique due to its thione group, which imparts distinct chemical reactivity and biological activity compared to its oxygen and imine analogs. This uniqueness makes it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C16H19N3OS

Molecular Weight

301.4 g/mol

IUPAC Name

1-(furan-2-ylmethyl)-5-(1-phenylethyl)-1,3,5-triazinane-2-thione

InChI

InChI=1S/C16H19N3OS/c1-13(14-6-3-2-4-7-14)19-11-17-16(21)18(12-19)10-15-8-5-9-20-15/h2-9,13H,10-12H2,1H3,(H,17,21)

InChI Key

RFQWTEUKIGINMS-UHFFFAOYSA-N

SMILES

CC(C1=CC=CC=C1)N2CNC(=S)N(C2)CC3=CC=CO3

Canonical SMILES

CC(C1=CC=CC=C1)N2CNC(=S)N(C2)CC3=CC=CO3

Origin of Product

United States

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